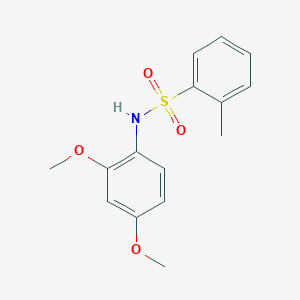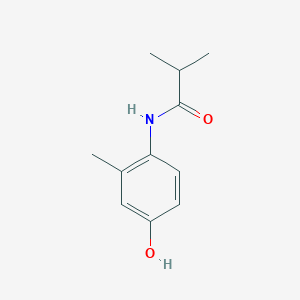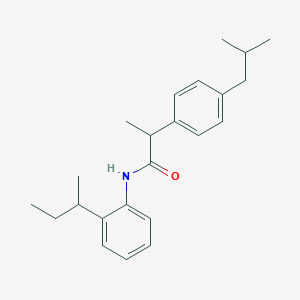
N-(2-sec-butylphenyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2-(4-isobutylphenyl)propanamide, commonly known as NBOMe, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that is structurally similar to other psychedelic drugs such as LSD and mescaline. NBOMe has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
NBOMe exerts its effects by binding to and activating serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the modulation of various neurotransmitters, leading to alterations in perception, mood, and cognition. The exact mechanism of action of NBOMe is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
NBOMe has been found to produce a range of biochemical and physiological effects, including altered perception of time and space, visual hallucinations, changes in mood and emotion, and increased heart rate and blood pressure. These effects can be dose-dependent and may vary depending on the individual's sensitivity to the drug.
Vorteile Und Einschränkungen Für Laborexperimente
NBOMe has several advantages as a research tool, including its potent hallucinogenic effects, its structural similarity to other psychedelic drugs, and its ability to selectively activate serotonin receptors. However, there are also several limitations to its use, including its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on NBOMe, including further elucidation of its mechanism of action, investigation of its potential therapeutic applications, and exploration of its effects on various neurotransmitter systems. Additionally, there is a need for further research on the safety and long-term effects of NBOMe use, particularly in the context of recreational drug use.
In conclusion, NBOMe is a potent hallucinogenic drug that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as its long-term safety and effects on various neurotransmitter systems.
Synthesemethoden
NBOMe can be synthesized through several methods, including the condensation of 2-(4-isobutylphenyl)propanal with 2-amino-2-methylpropanol followed by the addition of 2-sec-butylphenyl magnesium bromide. Another common method involves the reaction of 2-(4-isobutylphenyl)propanal with 2-sec-butylphenylamine in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
NBOMe has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent hallucinogenic effects similar to other psychedelic drugs, making it a valuable tool for studying the mechanisms of action of these compounds. Additionally, NBOMe has been investigated for its potential use in the treatment of various mental health disorders such as depression and anxiety.
Eigenschaften
Molekularformel |
C23H31NO |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C23H31NO/c1-6-17(4)21-9-7-8-10-22(21)24-23(25)18(5)20-13-11-19(12-14-20)15-16(2)3/h7-14,16-18H,6,15H2,1-5H3,(H,24,25) |
InChI-Schlüssel |
KYFBTKOBSYQJBJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



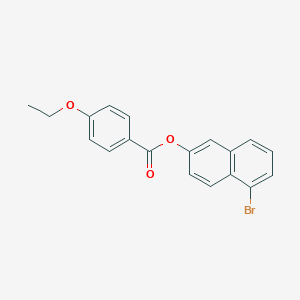
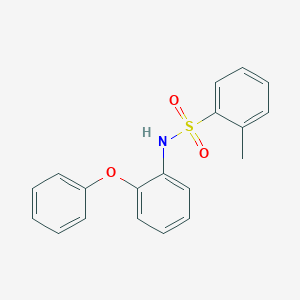

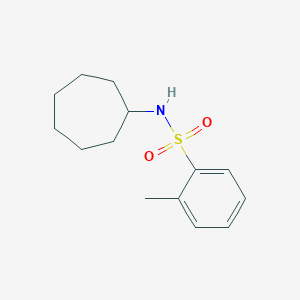

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)


![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
